molecular formula C10H10N2 B1588532 Quinolin-3-ylmethanamine CAS No. 7521-70-2

Quinolin-3-ylmethanamine

Katalognummer B1588532
CAS-Nummer: 7521-70-2
Molekulargewicht: 158.2 g/mol
InChI-Schlüssel: VKKZSJQQRIGUIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinolin-3-ylmethanamine, also known as 3-quinolinylmethanamine, is a compound with the linear formula C10H10N2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Quinolin-3-ylmethanamine involves the reaction of 3-quinolinecarboxaldehyde with methoxylamine hydrochloride in the presence of pyridine and ethanol . The crude oxime is then dissolved in trifluoroacetic acid and treated with zinc powder . After several hours of stirring, the mixture is poured into water, made basic with NaOH, and the amine is extracted into ether .


Molecular Structure Analysis

The InChI code for Quinolin-3-ylmethanamine is 1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2 . This indicates that the molecule consists of a quinoline ring attached to a methanamine group.


Physical And Chemical Properties Analysis

Quinolin-3-ylmethanamine has a molecular weight of 158.2 . It is a solid at room temperature . The compound has a melting point of 225-230°C .

Wissenschaftliche Forschungsanwendungen

Quinolin-3-ylmethanamine: A Comprehensive Analysis of Scientific Research Applications

Antimalarial Applications: Quinoline derivatives, including Quinolin-3-ylmethanamine, have been foundational in the synthesis of antimalarial drugs. Compounds with a quinoline core are used in creating medications such as chloroquine, pyrimethamine, and mefloquine, which are critical in the fight against malaria .

Antitumor Properties: Research has shown that quinoline compounds exhibit promising antitumor activities. The quinoline structure is being explored for its potential in developing new therapeutic agents targeting various forms of cancer .

Antimicrobial Effects: Quinoline derivatives are studied for their broad antimicrobial properties. This includes potential treatments for bacterial, fungal, and viral infections, with recent attention on inhibitors of SARS-CoV-2 (COVID-19) virus .

Anti-Alzheimer’s Disease: The cognitive impairments associated with Alzheimer’s disease may be addressed by quinoline derivatives. Studies suggest their role in the development of anti-Alzheimer’s agents .

Antidiabetic Activity: Quinolin-3-ylmethanamine is part of ongoing research into antidiabetic drugs. Its derivatives are being evaluated for their efficacy in managing diabetes through various mechanisms .

Anti-inflammatory Uses: The anti-inflammatory properties of quinoline derivatives make them candidates for treating inflammatory conditions. Their effectiveness in reducing inflammation is a key area of study .

Antituberculosis Potential: Given the global challenge posed by tuberculosis, quinoline compounds are being investigated for their antituberculosis activity, aiming to develop more effective treatments .

Antioxidant Capabilities: Oxidative stress contributes to numerous diseases, and quinoline derivatives like Quinolin-3-ylmethanamine are researched for their antioxidant properties to combat this issue .

Safety and Hazards

Quinolin-3-ylmethanamine is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Eigenschaften

IUPAC Name

quinolin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKZSJQQRIGUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424324
Record name quinolin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-3-ylmethanamine

CAS RN

7521-70-2
Record name quinolin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3(azidomethyl)quinoline (250 mg, 1.36 mmol) and triphenylphosphine (880 mg, 3.36 mmol, 2.5 equiv) were dissolved in 10 mL THF. The reaction mixture was treated with 0.5 mL of H2O and refluxed for 6 hours. The reaction mixture was cooled and partitioned between Et2O and 1N HCl. The aqueous portion was then treated with 1N NaOH until basic and extracted into EtOAc. The organic portion was dried over Na2SO4 and concentrated under reduced pressure to give the title compound (104 mg) as a brown oil. MS(CI) m/e 159 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-3-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Quinolin-3-ylmethanamine
Reactant of Route 3
Reactant of Route 3
Quinolin-3-ylmethanamine
Reactant of Route 4
Reactant of Route 4
Quinolin-3-ylmethanamine
Reactant of Route 5
Reactant of Route 5
Quinolin-3-ylmethanamine
Reactant of Route 6
Reactant of Route 6
Quinolin-3-ylmethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.